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Compound of Interest

Compound Name: C18-Peg7-nhs

Cat. No.: B8025173 Get Quote

Executive Summary
C18-PEG7-NHS (Octadecyl-PEG7-Succinimidyl Ester) is a specialized heterobifunctional

crosslinker designed for the amphiphilic modification of proteins, peptides, and amine-

functionalized small molecules.[1] Unlike standard PEGylation reagents used solely for steric

shielding, this molecule introduces a hydrophobic C18 (stearic acid-like) domain via a precise

PEG7 spacer.[1]

This modification confers two distinct pharmacological advantages:

Half-Life Extension (HLE): The C18 tail facilitates non-covalent binding to Human Serum

Albumin (HSA), enabling the therapeutic to "hitchhike" on albumin’s long circulation cycle

(approx. 19 days in humans) via the FcRn recycling pathway.

Membrane Anchoring: The hydrophobic tail allows the conjugate to self-assemble into

micelles or insert into the lipid bilayer of liposomes (post-insertion technique), stabilizing

surface functionalization.

Part 1: Chemical Architecture & Mechanism
Structural Analysis
The efficacy of C18-PEG7-NHS relies on its tripartite architecture:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8025173?utm_src=pdf-interest
https://www.benchchem.com/product/b8025173?utm_src=pdf-body
https://peg.bocsci.com/product/azido-peg7-nhs-ester-59485.html
https://peg.bocsci.com/product/azido-peg7-nhs-ester-59485.html
https://www.benchchem.com/product/b8025173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8025173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component Chemical Identity Function

Reactive Head
NHS Ester (N-

hydroxysuccinimide)

Reacts efficiently with primary

amines (

) at pH 7.5–8.5 to form stable

amide bonds.[1][2][3]

Spacer
PEG7 (Discrete Polyethylene

Glycol)

A monodisperse 7-unit spacer

(~30 Å).[1] Unlike polydisperse

PEGs, PEG7 ensures a

defined molecular weight. It

provides critical solubility to the

hydrophobic C18 tail,

preventing aggregation before

conjugation.

Lipid Tail C18 (Octadecyl/Stearyl)

A hydrophobic hydrocarbon

chain. It mimics endogenous

fatty acids, driving high-affinity

binding to Sudlow’s sites on

HSA or insertion into lipid

bilayers.[1]

Mechanism of Action: Amine Conjugation
The NHS ester undergoes a nucleophilic attack by primary amines (Lysine

-amines or N-terminal

-amines) on the target molecule.[1] This results in the release of the NHS leaving group and the
formation of a stable amide linkage.[3]

Critical Consideration: This reaction competes with hydrolysis.[1][3] In aqueous buffers, the

NHS ester degrades into a non-reactive carboxylic acid. High pH accelerates both conjugation

and hydrolysis; therefore, pH control is paramount.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://peg.bocsci.com/product/azido-peg7-nhs-ester-59485.html
https://peg.bocsci.com/products/nhs-ester-peg-5659.html
https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html
https://peg.bocsci.com/product/azido-peg7-nhs-ester-59485.html
https://peg.bocsci.com/product/azido-peg7-nhs-ester-59485.html
https://peg.bocsci.com/product/azido-peg7-nhs-ester-59485.html
https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html
https://peg.bocsci.com/product/azido-peg7-nhs-ester-59485.html
https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8025173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C18-PEG7-NHS
(Hydrophobic Reagent)

Tetrahedral
Intermediate

Nucleophilic Attack
(pH 8.0-8.5)

Hydrolysis
(Competing Reaction)H2O Contact

Protein/Peptide
(Primary Amine -NH2)

C18-PEG7-Amide-Protein
(Stable Conjugate)

Amide Bond
Formation

NHS Group
(Released)

Deactivation

Click to download full resolution via product page

Figure 1: Reaction mechanism showing the nucleophilic attack of the primary amine on the

NHS ester and the competing hydrolysis pathway.[1][2][3]

Part 2: Strategic Applications
Albumin Binding for Half-Life Extension
The C18 tail mimics fatty acids (like myristic or palmitic acid), which have naturally high affinity

for Human Serum Albumin (HSA).[1] By conjugating C18-PEG7 to a peptide (e.g., GLP-1

analogs), the drug acquires the ability to bind HSA reversibly in the bloodstream.[1]

Mechanism: The HSA-Drug complex is too large for renal filtration (cutoff ~60 kDa).[1]

FcRn Recycling: HSA is taken up by endothelial cells but rescued from lysosomal

degradation by the Neonatal Fc Receptor (FcRn), recycling it back into circulation. The

bound drug "hitchhikes" on this process.

Liposomal Post-Insertion
C18-PEG7-NHS can be pre-conjugated to a targeting ligand (e.g., an antibody fragment or

peptide).[1] The resulting Ligand-PEG7-C18 conjugate is amphiphilic.[1] When incubated with

pre-formed liposomes, the C18 tail spontaneously inserts into the outer lipid leaflet, anchoring

the ligand to the surface without disrupting the liposome's integrity.
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Application A: Half-Life Extension Application B: Surface Engineering
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Figure 2: Dual utility of C18-PEG7 conjugates: Albumin binding for pharmacokinetic

enhancement and hydrophobic anchoring for liposomal functionalization.[1]

Part 3: Experimental Protocol
Materials & Preparation

Reagent: C18-PEG7-NHS Ester (Store at -20°C, desiccant required).
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Solvent: Anhydrous DMSO or DMF (Amine-free).[1]

Conjugation Buffer: 0.1 M Sodium Bicarbonate (pH 8.3–8.5) OR Phosphate Buffered Saline

(PBS, pH 7.4–8.0). Note: Higher pH increases yield but accelerates hydrolysis.[1]

Target: Protein/Peptide solution (1–5 mg/mL).[1] Ensure buffer is free of primary amines (No

Tris, Glycine, or Ammonium ions).

Step-by-Step Workflow
Step 1: Reagent Solubilization
The C18 tail makes the reagent waxy and hydrophobic.

Equilibrate the C18-PEG7-NHS vial to room temperature before opening to prevent

condensation.[1][4]

Dissolve the reagent in anhydrous DMSO to a concentration of 10–50 mM.

Why: NHS esters hydrolyze within minutes in water.[1] DMSO protects the reactive group

until the moment of use.

Step 2: Conjugation Reaction[1]
Prepare the protein in the Conjugation Buffer (pH 8.3).

Add the C18-PEG7-NHS/DMSO solution to the protein solution dropwise while vortexing.

Stoichiometry: Start with a 10–20 fold molar excess of reagent over protein. The hydrolysis

rate necessitates this excess.

Solvent Limit: Keep the final DMSO concentration <10% (v/v) to prevent protein

denaturation.

Incubate for 1–2 hours at Room Temperature or Overnight at 4°C.

Step 3: Quenching (Optional but Recommended)
Add 1M Tris-HCl (pH 8.[1]0) or Glycine to a final concentration of 50 mM. Incubate for 15 mins.
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Why: This reacts with any remaining NHS ester, preventing non-specific modification during

purification.[1]

Step 4: Purification
Unreacted C18-PEG7-COOH (hydrolyzed byproduct) forms micelles and is difficult to remove

by simple dialysis.[1]

Method A (Proteins > 30 kDa): Size Exclusion Chromatography (SEC) or Desalting Columns

(e.g., Zeba Spin).

Method B (Peptides): Reverse Phase HPLC (C4 or C18 column). The hydrophobicity shift

caused by the C18 tail allows easy separation of the conjugate from the native peptide.

Data Visualization: Protocol Summary
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Figure 3: Operational workflow for conjugating C18-PEG7-NHS to a biological target.

Part 4: Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Low Conjugation Yield Hydrolysis of NHS ester

Ensure DMSO is anhydrous.

Lower buffer pH to 7.5 (slower

reaction but slower hydrolysis).

Increase molar excess (up to

50x).

Precipitation Hydrophobic Aggregation

The C18 tail decreases protein

solubility. Reduce the molar

excess (prevent over-labeling).

Add mild surfactants (e.g.,

0.05% Tween-20) during

reaction if compatible.[1]

No Reaction Interfering Amines

Check buffer composition. Tris,

Glycine, and Imidazole must

be removed via dialysis before

adding the reagent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Amphiphilic Modification of Biologics
using C18-PEG7-NHS[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8025173#introduction-to-pegylation-using-c18-peg7-
nhs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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